Fluhexafon

Overview

Description

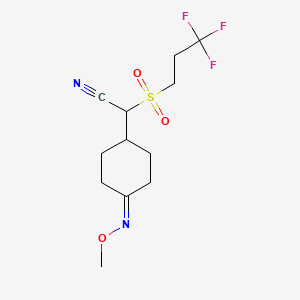

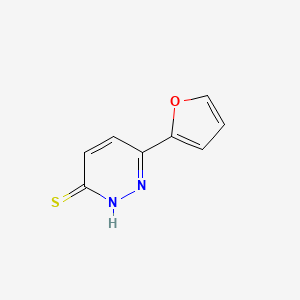

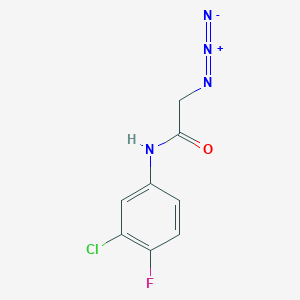

Fluhexafon is a chemical compound with the molecular formula C12H17F3N2O3S . It is also known by the IUPAC name (2RS)-{[1(4)-EZ]-4-(methoxyimino)cyclohexyl}[(3,3,3-trifluoropropyl)sulfonyl]acetonitrile . It is used as an insecticide .

Synthesis Analysis

The synthesis of Fluhexafon involves a radical addition of thioglycolate to 3,3,3-trifluoropropene, yielding a compound in excellent yield and selectivity . This compound is then oxidized to give a sulphone, which is converted to the primary amide and then dehydrated to the required molecule with high efficiency . The sulphone is then condensed and reduced in a single step with the oxime to give Fluhexafon .Molecular Structure Analysis

Fluhexafon has a molecular weight of 326.34 . Its structure includes a cyclohexane ring and a nitrile group, along with a sulfonyl group attached to a trifluoropropyl group .Physical And Chemical Properties Analysis

Fluhexafon has a density of 1.4±0.1 g/cm3, a boiling point of 455.0±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 71.5±3.0 kJ/mol and a flash point of 229.0±31.5 °C .Scientific Research Applications

Environmental Impact and Detection

Environmental Presence and Trends : Perfluoroalkyl chemicals (PFCs), including Fluhexafon (Perfluorohexane sulfonate, PFHxS), have been extensively used in commercial applications since the 1950s. Studies indicate widespread exposure to PFHxS in the general population. Research highlights significant variations in PFHxS concentrations over time, reflecting changes in manufacturing practices and environmental regulations (Calafat et al., 2007).

Occupational Exposure and Half-Lives : Investigations into the occupational exposure of fluorochemical plant workers to PFHxS have been conducted. These studies provide insights into the levels and temporal trends of PFHxS in such environments, estimating half-lives and exploring elimination pathways in the human body (Fu et al., 2016).

Wastewater Treatment and Fluorochemicals : Research on municipal wastewater treatment facilities has assessed the efficacy of various treatments in removing PFHxS. This highlights the challenges in effectively removing these compounds from water, essential for environmental protection and public health (Schultz et al., 2006).

Blood Concentrations in Different Populations : Studies conducted in various global regions, including Spain and Germany, have measured PFHxS levels in human blood, providing crucial data on the geographic variability and extent of human exposure to this chemical (Ericson et al., 2007; Fromme et al., 2017).

Health Risk Assessments : Assessments of the health risks associated with PFHxS exposure have been conducted. These studies review toxicological data, including potential kidney effects, to inform public health decisions and regulatory policies (Luz et al., 2019).

Neurodevelopmental Impact : Investigations into the effects of PFHxS on neurodevelopment have indicated that exposure can lead to cognitive and behavioral disturbances. This research is vital for understanding the long-term health implications of PFHxS exposure (Viberg et al., 2013).

Exposure Assessment in Infants : Newborn screening programs have been utilized to assess the exposure of infants to PFHxS. These studies provide valuable insights into the perinatal exposure of infants to this chemical and its declining levels in certain populations (Spliethoff et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-(4-methoxyiminocyclohexyl)-2-(3,3,3-trifluoropropylsulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N2O3S/c1-20-17-10-4-2-9(3-5-10)11(8-16)21(18,19)7-6-12(13,14)15/h9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGLCOYIAJMJYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CCC(CC1)C(C#N)S(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401337436 | |

| Record name | Fluhexafon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1097630-26-6 | |

| Record name | Fluhexafon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1097630266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluhexafon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUHEXAFON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6YP4KAH4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]propanoic acid](/img/structure/B1440597.png)

![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)

![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)

![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)

![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)